molecular formula C11H10F2O3 B4930171 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Cat. No.: B4930171
M. Wt: 228.19 g/mol
InChI Key: ZHZJTIIRJIZFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic properties of molecules. The presence of the benzopyran structure further adds to its potential biological activity, making it a valuable target for research in medicinal chemistry.

Properties

IUPAC Name

2-(difluoromethyl)-2-hydroxy-6-methyl-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-6-2-3-9-7(4-6)8(14)5-11(15,16-9)10(12)13/h2-4,10,15H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZJTIIRJIZFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves the introduction of the difluoromethyl group into the benzopyran scaffold. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a difluorocarbene source .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can further enhance the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(DIFLUOROMETHYL)-2-HYDROXY-6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

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